2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core, substituted with a 4-ethylpiperazine group at position 2, a methyl group at position 9, and a (Z)-configured thiazolidinone-based moiety at position 2. The thiazolidinone component includes a 4-methoxyphenylethyl chain, which distinguishes it from analogs with simpler aryl substituents (e.g., phenyl or unsubstituted benzyl groups) . The ethyl substituent on the piperazine ring may improve metabolic stability compared to methyl or unsubstituted piperazine derivatives .
Key structural features:
- 4-Ethylpiperazine: A basic nitrogen-containing group that may enhance solubility in acidic environments and serve as a hydrogen bond acceptor.
Properties
Molecular Formula |
C28H31N5O3S2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O3S2/c1-4-30-14-16-31(17-15-30)25-22(26(34)32-12-5-6-19(2)24(32)29-25)18-23-27(35)33(28(37)38-23)13-11-20-7-9-21(36-3)10-8-20/h5-10,12,18H,4,11,13-17H2,1-3H3/b23-18- |
InChI Key |
WXZBLXANSJSTAK-NKFKGCMQSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with an appropriate electrophile to form the 4-ethylpiperazin-1-yl moiety.
Thiazolidinone Formation: The next step involves the synthesis of the thiazolidinone ring by reacting a suitable thioamide with a carbonyl compound.
Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is formed by cyclization reactions involving the appropriate precursors.
Final Coupling and Functionalization: The final step involves coupling the previously synthesized intermediates and introducing the methoxyphenyl and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one vs. Pyrido[3,4-d]pyrimidin-4(3H)-one
Compounds like 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () share a pyrimidinone core but differ in ring fusion (positions 1,2-a vs. 3,4-d). This positional isomerism alters electronic distribution and steric accessibility.
4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives
European patent applications () describe analogs such as 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds retain the pyrido-pyrimidinone core but substitute the thiazolidinone group with simpler aryl or heteroaryl moieties. The absence of the thioxo-thiazolidinone component likely reduces metal-binding capacity and alters pharmacokinetic profiles .
Substituent Analysis
Piperazine Derivatives
The ethyl group in the target compound balances lipophilicity and metabolic resistance, whereas methyl or unsubstituted piperazines may exhibit shorter half-lives due to cytochrome P450-mediated oxidation .
Thiazolidinone vs. Thiourea Moieties
The target’s thioxo-thiazolidinone group contrasts with thiourea-containing analogs like 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one ().
Aromatic and Electronic Effects
The 4-methoxyphenylethyl group in the target compound introduces electron-donating methoxy substituents, which may enhance resonance stabilization and hydrogen-bonding capacity compared to non-methoxy analogs (e.g., 3-(1-phenylethyl) in ). This modification could increase binding affinity to receptors requiring polar interactions, such as kinases or GPCRs .
Research Implications and Hypotheses
Bioactivity: The thioxo-thiazolidinone group may confer kinase inhibitory activity via chelation of Mg²⁺ or Zn²⁺ ions in ATP-binding pockets, a mechanism observed in related compounds .
Solubility : The 4-ethylpiperazine and 4-methoxyphenyl groups likely improve water solubility at acidic pH, facilitating oral bioavailability.
Metabolism : Ethyl substitution on piperazine may reduce N-dealkylation rates compared to methyl analogs, as seen in pharmacokinetic studies of similar drugs .
Data Table: Key Structural and Hypothesized Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
